Dronedarone N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dronedarone N-Oxide is a derivative of dronedarone, a well-known antiarrhythmic agent used primarily for the treatment of atrial fibrillation. Dronedarone itself is a non-iodinated benzofuran derivative designed to retain the efficacy of amiodarone while minimizing its adverse effects, particularly those related to thyroid and pulmonary toxicity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dronedarone N-Oxide typically involves the oxidation of dronedarone. Common oxidizing agents used for this transformation include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Dronedarone N-Oxide can undergo various chemical reactions, including:
Reduction: Reduction of this compound back to dronedarone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the N-oxide group can be replaced by other functional groups.
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Reduction: Dronedarone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Higher oxidized forms of dronedarone.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of dronedarone N-Oxide is not fully understood but is believed to involve interactions with ion channels and receptors in cardiac cells. Similar to dronedarone, it may inhibit sodium, potassium, and calcium channels, leading to the stabilization of cardiac rhythm. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amiodarone: A widely used antiarrhythmic agent with a similar structure but containing iodine, leading to thyroid and pulmonary toxicity.
Dronedarone: The parent compound of dronedarone N-Oxide, designed to minimize the adverse effects of amiodarone.
Sotalol: Another antiarrhythmic agent with different pharmacological properties.
Uniqueness
Its non-iodinated structure reduces the risk of thyroid and pulmonary toxicity compared to amiodarone .
Biologische Aktivität
Dronedarone N-Oxide is a metabolite of dronedarone, an antiarrhythmic agent that has been developed to manage atrial fibrillation (AF) and atrial flutter (AFL). This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, clinical findings, and safety profile.
Overview of Dronedarone
Dronedarone is a noniodinated benzofuran derivative designed to minimize the adverse effects associated with amiodarone, particularly its iodine-related side effects. It operates primarily as an antiarrhythmic agent, restoring normal sinus rhythm and reducing heart rate in patients with AF. Dronedarone has a complex pharmacokinetic profile characterized by low systemic bioavailability due to extensive first-pass metabolism, predominantly through cytochrome P450 enzymes CYP3A4 and CYP2D6 .
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Ion Channel Interactions : Similar to dronedarone, it likely inhibits sodium (Na+), potassium (K+), and calcium (Ca2+) channels in cardiac cells, contributing to the stabilization of cardiac rhythm .
- Adrenergic Receptor Antagonism : Dronedarone exhibits class II antiarrhythmic properties by antagonizing α- and β-adrenoceptors, which helps reduce heart rate and myocardial oxygen demand .
- Electrophysiological Effects : The compound demonstrates a wide electrophysiological spectrum, inhibiting various potassium currents (I(Kr), I(Ks), I(KACh)) and sodium currents in isolated cardiomyocytes .
Efficacy in Atrial Fibrillation
Several clinical trials have assessed the efficacy and safety of dronedarone in managing AF:
- ATHENA Trial : This pivotal trial demonstrated that dronedarone significantly reduced the incidence of cardiovascular hospitalization or death compared to placebo (HR: 0.65; 95% CI: 0.56–0.75) .
- DAFNE Study : Focused on preventing AF recurrence post-cardioversion, this study established that dronedarone effectively prolonged the time to first AF recurrence compared to placebo .
- EURIDIS and ADONIS Trials : These phase III trials confirmed the efficacy of dronedarone in maintaining sinus rhythm after successful cardioversion, with a median time to recurrence significantly longer in the dronedarone group than in placebo .
Safety Profile
While dronedarone presents a favorable safety profile compared to amiodarone, concerns remain:
- Proarrhythmic Potential : Increased incidence of torsades de pointes has been noted in some animal studies, necessitating further evaluation in humans .
- Adverse Effects : Common side effects include gastrointestinal disturbances, skin reactions, and elevated liver enzymes. Notably, unlike amiodarone, dronedarone has minimal effects on thyroid function .
Data Table: Pharmacokinetics of this compound
Parameter | Value |
---|---|
Bioavailability | 15% (increased with high-fat meals) |
Peak Plasma Concentration | 3-6 hours post-administration |
Volume of Distribution | 1200-1400 L |
Protein Binding | 99.7% for dronedarone |
Metabolism | Primarily via CYP3A4 and CYP2D6 |
Case Study 1: Efficacy in Elderly Patients
In a retrospective analysis involving elderly patients with persistent AF, treatment with dronedarone resulted in a significant reduction in AF burden and improved quality of life metrics compared to historical controls receiving no treatment.
Case Study 2: Safety Concerns
A cohort study highlighted an increased risk of adverse events among patients with congestive heart failure treated with dronedarone. This led to recommendations against its use in patients with severe left ventricular dysfunction due to observed mortality risks .
Eigenschaften
Molekularformel |
C24H24O11 |
---|---|
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
[(3R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H24O11/c1-11(25)32-10-19-21(28)22(29)23(30)24(35-19)34-18-8-16-14(7-17(18)31-2)20(27)15(9-33-16)12-3-5-13(26)6-4-12/h3-9,19,21-24,26,28-30H,10H2,1-2H3/t19?,21-,22?,23?,24+/m0/s1 |
InChI-Schlüssel |
DUBPGEJGGVZKDD-AEOOGKAESA-N |
Isomerische SMILES |
CC(=O)OCC1[C@@H](C(C([C@@H](O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.